N-(2-chlorophenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
N-(2-chlorophenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound characterized by its unique structural features, including a tetrazole ring, a chlorophenyl group, and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Chlorophenyl Group: This step often involves the use of a chlorophenyl isocyanate, which reacts with the tetrazole intermediate to form the desired product.
Addition of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable trifluoromethoxyphenyl halide reacts with the intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl or trifluoromethoxyphenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-chlorophenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is beneficial.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism by which N-(2-chlorophenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
- N-(2-chlorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
- N-(2-chlorophenyl)-2-(4-nitrophenyl)-2H-tetrazole-5-carboxamide
Uniqueness
Compared to similar compounds, N-(2-chlorophenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is unique due to the presence of the trifluoromethoxy group. This group imparts distinct electronic and steric properties, which can influence the compound’s reactivity, stability, and interaction with biological targets. The trifluoromethoxy group is known for enhancing the metabolic stability and bioavailability of pharmaceutical compounds, making this compound particularly valuable in drug development.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N5O2/c16-11-3-1-2-4-12(11)20-14(25)13-21-23-24(22-13)9-5-7-10(8-6-9)26-15(17,18)19/h1-8H,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELJTZNINAFMFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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